N'-[(E)-1-(2-chlorophenyl)ethylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide
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Overview
Description
N’-[(E)-1-(2-chlorophenyl)ethylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a triazole ring, a chlorophenyl group, and a methoxyphenyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1-(2-chlorophenyl)ethylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide typically involves multiple steps. The process begins with the preparation of the triazole ring, followed by the introduction of the chlorophenyl and methoxyphenyl groups. The final step involves the formation of the hydrazide linkage. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-1-(2-chlorophenyl)ethylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N’-[(E)-1-(2-chlorophenyl)ethylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-1-(2-chlorophenyl)ethylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-1-(4-chlorophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- N’-[(E)-1-(4-fluorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
N’-[(E)-1-(2-chlorophenyl)ethylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and development.
Biological Activity
N'-[(E)-1-(2-chlorophenyl)ethylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on recent research findings.
Chemical Structure
The compound features a complex structure that includes a triazole ring, which is known for its diverse pharmacological activities. The presence of the 2-chlorophenyl group and other aromatic moieties enhances its biological profile.
Synthesis
The synthesis of this compound typically involves the condensation of hydrazine derivatives with appropriate aldehydes or ketones, utilizing methods that promote the formation of the desired hydrazone structure. The triazole moiety can be introduced through cyclization reactions involving thioketones and hydrazines.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing halogen substitutions have shown enhanced antibacterial efficacy compared to non-substituted analogs. The compound may exhibit similar activity, particularly against Gram-positive and Gram-negative bacteria due to the electron-withdrawing nature of the chlorine atom .
Anticancer Properties
Research into related hydrazone derivatives has demonstrated potent anticancer activities. For example, certain triazole derivatives have shown IC50 values in the low micromolar range against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The mechanism often involves apoptosis induction and cell cycle arrest, suggesting that this compound could similarly influence cancer cell viability through these pathways .
Mechanistic Insights
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets such as vascular endothelial growth factor receptors (VEGFR), which play a crucial role in tumor angiogenesis. In silico studies have indicated potential binding affinities that warrant further investigation .
Data Table: Biological Activities of Related Compounds
Compound Name | Activity Type | IC50 (µM) | Target |
---|---|---|---|
Compound A | Antibacterial | 15 | Streptomycin |
Compound B | Anticancer (MCF-7) | 6.77 | VEGFR-2 |
Compound C | Anticancer (HCT-116) | 6.20 | Unknown |
N'-[(E)...] | Potential Anticancer | TBD | TBD |
Case Studies
- Anticancer Efficacy : A study on triazole derivatives revealed that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to apoptosis induction and inhibition of cell proliferation.
- Antimicrobial Assessment : Another study highlighted the antimicrobial properties of halogenated triazoles against a panel of bacterial strains. The results suggested that modifications on the aromatic rings could enhance activity, indicating a promising direction for further exploration of this compound.
Properties
Molecular Formula |
C26H24ClN5O2S |
---|---|
Molecular Weight |
506.0 g/mol |
IUPAC Name |
N-[(E)-1-(2-chlorophenyl)ethylideneamino]-2-[[4-(4-methoxyphenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C26H24ClN5O2S/c1-17-8-10-19(11-9-17)25-30-31-26(32(25)20-12-14-21(34-3)15-13-20)35-16-24(33)29-28-18(2)22-6-4-5-7-23(22)27/h4-15H,16H2,1-3H3,(H,29,33)/b28-18+ |
InChI Key |
BSUYTBILEHXKEY-MTDXEUNCSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)N/N=C(\C)/C4=CC=CC=C4Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NN=C(C)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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